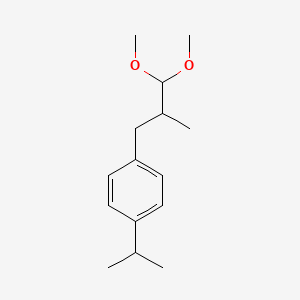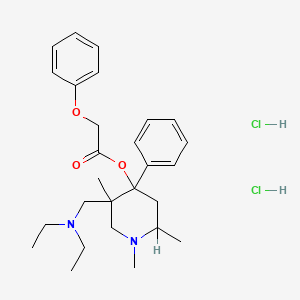
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride is a complex organic compound with a unique structure that includes a piperidine ring, phenyl group, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the phenyl group and other substituents through reactions such as Friedel-Crafts alkylation.
Final Assembly: Coupling of the piperidine derivative with phenoxyacetic acid and subsequent conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions involving the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Applications De Recherche Scientifique
4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antiviral or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Pathways: Modulation of biochemical pathways that regulate cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Piperidinol, 5-diethylaminomethyl-4-phenyl-1,2,5-trimethyl-, phenoxyacetate, dihydrochloride include:
Piperidin-4-ol Derivatives: Compounds with similar piperidine ring structures and functional groups.
Phenyl-substituted Piperidines: Compounds with phenyl groups attached to the piperidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
36174-45-5 |
|---|---|
Formule moléculaire |
C27H40Cl2N2O3 |
Poids moléculaire |
511.5 g/mol |
Nom IUPAC |
[5-(diethylaminomethyl)-1,2,5-trimethyl-4-phenylpiperidin-4-yl] 2-phenoxyacetate;dihydrochloride |
InChI |
InChI=1S/C27H38N2O3.2ClH/c1-6-29(7-2)21-26(4)20-28(5)22(3)18-27(26,23-14-10-8-11-15-23)32-25(30)19-31-24-16-12-9-13-17-24;;/h8-17,22H,6-7,18-21H2,1-5H3;2*1H |
Clé InChI |
BMZIPOMAZGYDPW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1(CN(C(CC1(C2=CC=CC=C2)OC(=O)COC3=CC=CC=C3)C)C)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4-Dimethyl-3-oxo-2-[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]pentanenitrile](/img/structure/B14676990.png)
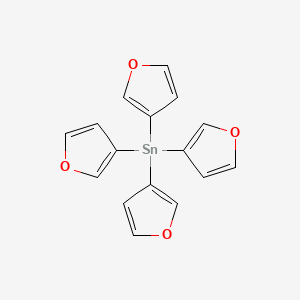
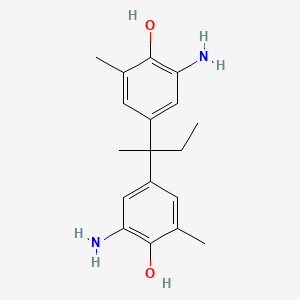
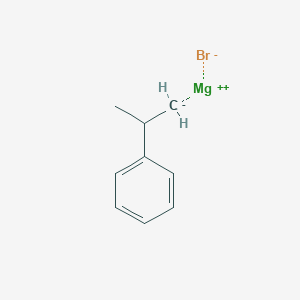
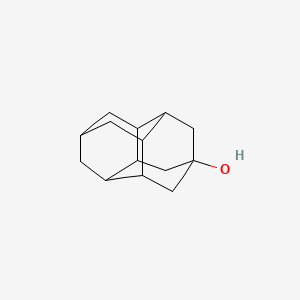
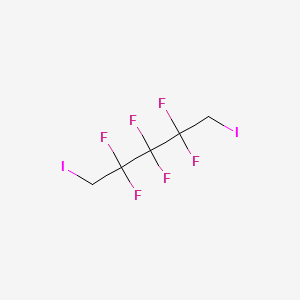
![5-{3-(Dimethylamino)-1-[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]propoxy}-5-oxopentanoate](/img/structure/B14677021.png)
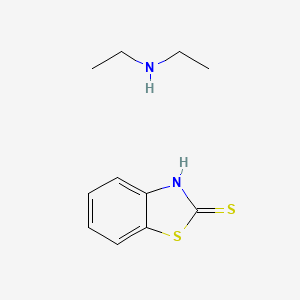
![5,5-Dimethyldibenzo[b,e]silin-10(5H)-one](/img/structure/B14677035.png)



![1-[2-(Iminomethyl)cyclopenta-2,4-dien-1-ylidene]methanamine](/img/structure/B14677041.png)
